An In-depth Technical Guide to 2,4-Dibromobenzo[d]thiazole: A Versatile Scaffold for Modern Chemistry
An In-depth Technical Guide to 2,4-Dibromobenzo[d]thiazole: A Versatile Scaffold for Modern Chemistry
Introduction: The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and advanced functional materials. Its unique electronic properties and synthetic tractability have cemented its role as a cornerstone in medicinal chemistry and materials science. Within this important class of molecules, 2,4-Dibromobenzo[d]thiazole (CAS Number: 887589-19-7) has emerged as a particularly valuable building block. The strategic placement of two bromine atoms with distinct chemical reactivities allows for sequential and selective functionalization, making it an ideal starting point for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of 2,4-Dibromobenzo[d]thiazole, from its fundamental properties to its application in cutting-edge research, aimed at researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
2,4-Dibromobenzo[d]thiazole is a solid, white to off-white compound at room temperature.[1] Its core structure consists of a benzene ring fused to a thiazole ring, with bromine substituents at the 2- and 4-positions. The IUPAC name for this compound is 2,4-Dibromo-1,3-benzothiazole.[2]
Table 1: Physicochemical Properties of 2,4-Dibromobenzo[d]thiazole
| Property | Value | Source(s) |
| CAS Number | 887589-19-7 | [2] |
| Molecular Formula | C₇H₃Br₂NS | [2] |
| Molecular Weight | 292.98 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Density | 2.113 ± 0.06 g/cm³ (Predicted) | [2] |
| Boiling Point | 352.5 ± 34.0 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 167 °C | [2] |
| Purity | ≥95% - 97% | [1] |
| Storage | 2-8°C, keep container tightly sealed | [2] |
Synthesis of the Core Scaffold
While specific, peer-reviewed synthesis protocols for 2,4-Dibromobenzo[d]thiazole are not extensively detailed in publicly available literature, a plausible and efficient route can be extrapolated from established methods for the halogenation of related heterocyclic systems. Direct electrophilic bromination of a benzothiazole precursor is a common and effective strategy.[3] For instance, the synthesis of analogous dibromo-heterocycles often involves the bromination of the parent ring system.[4]
A proposed synthetic pathway involves the direct bromination of 4-bromobenzo[d]thiazole. The initial material, 4-bromobenzothiazole, can be synthesized from 2-amino-3-bromobenzenethiol. The subsequent selective bromination at the C2 position is facilitated by the electronic nature of the thiazole ring.
Caption: Proposed two-step synthesis of 2,4-Dibromobenzo[d]thiazole.
Proposed Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-Bromobenzo[d]thiazole
-
To a solution of benzothiazole in a suitable inert solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide (FeBr₃).
-
Cool the mixture in an ice bath.
-
Slowly add one equivalent of bromine (Br₂) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromobenzo[d]thiazole.
Step 2: Synthesis of 2,4-Dibromobenzo[d]thiazole
-
Dissolve 4-bromobenzo[d]thiazole in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the residue by recrystallization or column chromatography to obtain 2,4-Dibromobenzo[d]thiazole.
Chemical Reactivity: A Tale of Two Bromines
The synthetic utility of 2,4-Dibromobenzo[d]thiazole lies in the differential reactivity of its two bromine atoms. The C2-Br bond is significantly more labile towards nucleophilic substitution, while the C4-Br bond is more amenable to metal-catalyzed cross-coupling reactions. This dichotomy allows for a high degree of control in designing synthetic routes.
Nucleophilic Aromatic Substitution (SₙAr) at the C2 Position
The bromine atom at the C2 position is activated by the adjacent electron-withdrawing nitrogen atom of the thiazole ring. This makes the C2 carbon electrophilic and highly susceptible to attack by nucleophiles.[5] This selective reactivity is a cornerstone of its use as a building block.
Causality: The nitrogen atom in the thiazole ring acts as an electron sink, stabilizing the negative charge of the Meisenheimer intermediate formed during the SₙAr reaction. This stabilization significantly lowers the activation energy for substitution at the C2 position compared to the C4 position on the benzene ring.
Typical Nucleophiles:
-
Amines (R-NH₂): To introduce diverse side chains for tuning biological activity.
-
Thiols (R-SH): To form thioether linkages.
-
Alkoxides (R-O⁻): To create ether derivatives.
Palladium-Catalyzed Cross-Coupling at the C4 Position
The bromine atom at the C4 position, being attached to the benzene ring, is less reactive towards SₙAr but is ideal for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions.[4][6] This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position, enabling the construction of complex bi-aryl systems or the extension of the molecule's π-conjugated system.
Causality: The C4-Br bond can readily participate in the oxidative addition step of the catalytic cycle with a low-valent palladium complex. This is a standard reactivity pattern for aryl halides.
Caption: Selective functionalization pathways for 2,4-Dibromobenzo[d]thiazole.
Applications in Drug Discovery and Medicinal Chemistry
The thiazole ring is a key pharmacophore in numerous approved drugs and clinical candidates.[7][8] Its ability to act as a hydrogen bond acceptor and its rigid structure make it an excellent scaffold for interacting with biological targets. 2,4-disubstituted thiazoles, in particular, have shown significant potential.[9][10]
Kinase Inhibitors
Protein kinases are a major class of drug targets, especially in oncology.[8] The benzothiazole scaffold can be elaborated using the dual reactivity of 2,4-Dibromobenzo[d]thiazole to create potent and selective kinase inhibitors. For example, an amino group can be introduced at the C2 position to interact with the hinge region of a kinase, while the C4 position can be functionalized with a larger group to occupy the hydrophobic pocket. Thiazole-containing compounds have been successfully developed as inhibitors for various kinases, including Pim kinase and VEGFR-2.[11][12]
Antimicrobial and Antiprotozoal Agents
Derivatives of 2,4-disubstituted thiazoles have demonstrated significant activity against various pathogens, including fungi like Candida species and protozoa such as Trypanosoma brucei, the causative agent of sleeping sickness.[9][10] The lipophilic character of the benzothiazole core combined with polar functional groups introduced via selective substitution can be optimized to enhance cell permeability and target engagement in these organisms.
Applications in Materials Science
The electron-deficient nature of the benzothiazole ring system makes it an attractive building block for organic electronic materials.[13][14] The ability to selectively introduce different functional groups at the C2 and C4 positions of 2,4-Dibromobenzo[d]thiazole allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels and the bandgap.
Derivatives of related dibromo-benzothiadiazoles have been successfully employed in the development of:
-
Organic Light-Emitting Diodes (OLEDs): By creating donor-acceptor molecules with tailored emission wavelengths.[4]
-
Dye-Sensitized Solar Cells (DSSCs): As components of organic dyes that absorb light and inject electrons into a semiconductor.[6][15]
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[2]
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Analogue Hazard Information: Related compounds like 2,4-dibromothiazole are classified as harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage. Similar hazards should be anticipated for 2,4-Dibromobenzo[d]thiazole until specific toxicological data is available.
Conclusion
2,4-Dibromobenzo[d]thiazole is a powerful and versatile building block with significant potential in both drug discovery and materials science. Its key advantage lies in the orthogonal reactivity of its two bromine atoms, which enables chemists to perform selective and sequential functionalization. This high degree of synthetic control allows for the rational design and efficient synthesis of complex molecules with finely tuned biological or physical properties. As the demand for novel therapeutics and advanced materials continues to grow, the utility of strategically designed scaffolds like 2,4-Dibromobenzo[d]thiazole is set to expand, paving the way for future innovations.
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